molecular formula C25H26N2O5S B2780013 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 868677-02-5

4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No. B2780013
CAS RN: 868677-02-5
M. Wt: 466.55
InChI Key: ARYHBUIVSLQJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Research in polymer science has led to the development of well-defined aromatic polyamides with low polydispersity, showcasing the utility of specific functional groups in synthesizing block copolymers with controlled molecular weight. For instance, a study demonstrated the synthesis of poly(p-benzamide) and its block copolymers, indicating the potential for creating materials with specific structural and physical properties (Yokozawa et al., 2002).

Advanced Materials Development

The synthesis of novel materials, such as polybenzoxazines, has been explored, showing high thermal stability and potential for creating advanced composite materials. One study detailed the preparation and thermal cure of monomers to obtain thermally stable polybenzoxazines, suggesting applications in areas requiring materials with high thermal resistance (Agag & Takeichi, 2001).

Drug Design and Synthesis

In medicinal chemistry, structure-activity relationship studies of compounds with specific substituents have revealed their potential as selective receptor antagonists. For example, modifications to the aryl group in N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides enhanced their activity as endothelin receptor-A antagonists, highlighting the role of chemical synthesis in drug discovery (Wu et al., 1997).

Chemical Synthesis Techniques

Innovative synthetic routes have been developed for creating heterocyclic compounds and exploring their potential applications. The synthesis of 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles through oxidative cyclization represents a methodological advancement in the synthesis of complex molecules with potential applications in various fields (Sambaiah & Reddy, 1990).

properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-18(2)27(17-19-6-4-3-5-7-19)33(29,30)22-11-8-20(9-12-22)25(28)26-21-10-13-23-24(16-21)32-15-14-31-23/h3-13,16,18H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHBUIVSLQJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

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